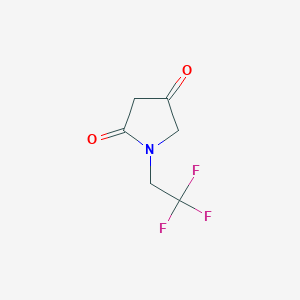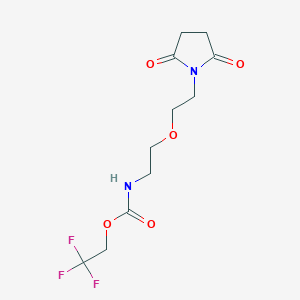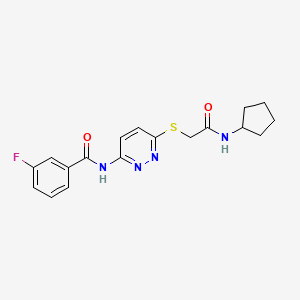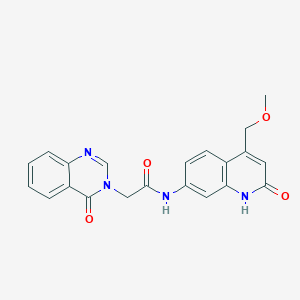
1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione” is a chemical compound with the CAS Number: 1513582-88-1 . It has a molecular weight of 181.11 . The IUPAC name for this compound is 1-(2,2,2-trifluoroethyl)-2,4-pyrrolidinedione .
Molecular Structure Analysis
The InChI code for “1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione” is 1S/C6H6F3NO2/c7-6(8,9)3-10-2-4(11)1-5(10)12/h1-2,11-12H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Applications De Recherche Scientifique
- Antifungal Agents : Some studies have investigated pyrrolidine-2,4-dione derivatives for antifungal activity. The compound’s structural features make it an intriguing candidate for drug discovery.
- Fungicides : Researchers have designed pyrrolidine-2,4-dione derivatives containing both hydrazine and diphenyl ether pharmacophores . These compounds may exhibit antifungal properties, making them potential fungicides for crop protection.
- Tetramic Acid Derivatives : Pyrrolidine-2,4-dione (tetramic acid) derivatives occur naturally in marine and terrestrial species. Their broad-spectrum biological activities and complex structures have attracted attention . Investigating their ecological roles and potential applications is an ongoing area of research.
Organic Synthesis and Medicinal Chemistry
Agrochemicals and Crop Protection
Natural Product Research
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle and store the compound safely .
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antifungal activity , suggesting that 1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione may target key enzymes or proteins in fungal organisms.
Mode of Action
Based on its structural similarity to other pyrrolidine-2,4-dione derivatives, it may interact with its targets by binding to active sites, thereby inhibiting their function .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of certain fungi , suggesting that this compound may interfere with essential biochemical pathways in these organisms.
Result of Action
Similar compounds have shown to inhibit the growth of certain fungi , suggesting that this compound may have a similar effect.
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)3-10-2-4(11)1-5(10)12/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWPJYBYNHPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)
![Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate](/img/structure/B2559415.png)
![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2559417.png)
![N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B2559419.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2559420.png)



![3-amino-7-ethyl-2-[(2-oxo-2-phenylethyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2559429.png)


![1-benzyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2559433.png)

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2559435.png)